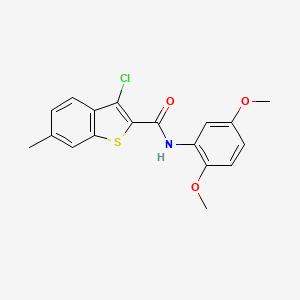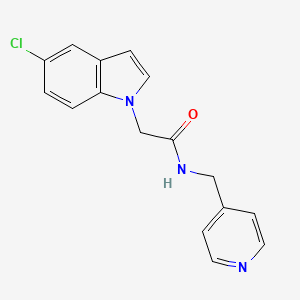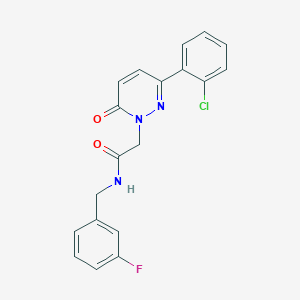![molecular formula C22H22N4O4S B11141289 4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11141289.png)
4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a sulfonyl group and a pyridine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Acetylamino Phenyl Sulfonyl Intermediate: This step involves the acetylation of 4-aminophenyl sulfone using acetic anhydride under acidic conditions.
Coupling with Benzamide: The intermediate is then coupled with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonyl amide linkage.
Introduction of the Pyridine Moiety: Finally, the pyridine moiety is introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biology: Studied for its potential effects on cellular processes and pathways.
Industry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyridine moieties play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzamide: Similar structure but lacks the pyridine moiety.
N-(4-(acetylamino)phenyl)-4-(sulfamoyl)benzamide: Contains a sulfamoyl group instead of the sulfonyl group.
Uniqueness
4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the sulfonyl and pyridine moieties, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N4O4S/c1-16(27)26-19-9-11-21(12-10-19)31(29,30)25-14-17-5-7-18(8-6-17)22(28)24-15-20-4-2-3-13-23-20/h2-13,25H,14-15H2,1H3,(H,24,28)(H,26,27) |
InChI Key |
BQWBPQKOBAMSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11141209.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11141210.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide](/img/structure/B11141230.png)
![N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B11141235.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11141253.png)
![7'-[(4-bromo-2-fluorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11141254.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11141256.png)
![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11141263.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide](/img/structure/B11141266.png)
![7'-methoxy-7-{[3-(trifluoromethyl)benzyl]oxy}-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11141269.png)
![(5Z)-5-(4-propoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11141271.png)
